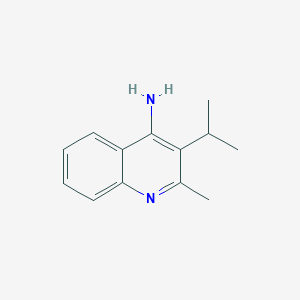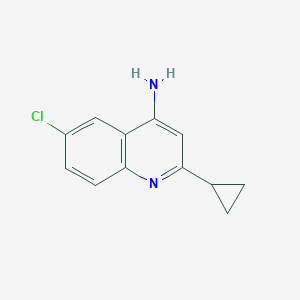
6-Chloro-2-cyclopropylquinolin-4-amine
Overview
Description
6-Chloro-2-cyclopropylquinolin-4-amine is a chemical compound with the CAS Number: 1342832-92-1 . It has a molecular weight of 218.69 and is typically in powder form .
Molecular Structure Analysis
The InChI Code for 6-Chloro-2-cyclopropylquinolin-4-amine is 1S/C12H11ClN2/c13-8-3-4-11-9 (5-8)10 (14)6-12 (15-11)7-1-2-7/h3-7H,1-2H2, (H2,14,15) .Physical And Chemical Properties Analysis
6-Chloro-2-cyclopropylquinolin-4-amine is a powder that is stored at room temperature .Scientific Research Applications
Anticancer Potential
6-Chloro-2-cyclopropylquinolin-4-amine derivatives have demonstrated significant potential in anticancer research. For instance, certain modifications in this compound's structure have led to the discovery of potent apoptosis inducers, which are substances that can initiate the process of programmed cell death in cancer cells. Such compounds have shown promise in breast and other cancer models due to their ability to penetrate the blood-brain barrier effectively (Sirisoma et al., 2009). Additionally, hybrids of purine-quinoline molecules, including derivatives of 6-Chloro-2-cyclopropylquinolin-4-amine, have been explored for their cytotoxic effects against cancer cell lines, with certain molecules demonstrating significant potential in inhibiting cell proliferation (Kapadiya & Khunt, 2018).
Antibacterial Properties
Research has also explored the antibacterial properties of derivatives of 6-Chloro-2-cyclopropylquinolin-4-amine. For instance, studies involving the synthesis of new 8-nitrofluoroquinolone derivatives from this compound have revealed promising antibacterial activity against various gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Role in Synthesis and Chemical Analysis
This compound also plays a significant role in the synthesis of other complex molecules. Novel aminoquinoline derivatives have been synthesized using 6-Chloro-2-cyclopropylquinolin-4-amine, which have been evaluated for their cytotoxic effects on various human tumor cell lines, suggesting their potential as prototypes for new classes of anticancer agents (Zhang et al., 2007). Furthermore, the compound's involvement in the synthesis of secondary and tertiary amines with 2-Chloro-6-methylquinoline moiety, which have shown promising antifungal activity, highlights its versatility in pharmaceutical research (Kumar et al., 2011).
Safety And Hazards
Future Directions
While specific future directions for 6-Chloro-2-cyclopropylquinolin-4-amine are not available, there are general future directions for synthetic chemistry. These include the development of new catalysts and methods, the study of synthetic reaction mechanisms, and the design of new synthetic processes .
properties
IUPAC Name |
6-chloro-2-cyclopropylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDGWKUTMSOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-cyclopropylquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)
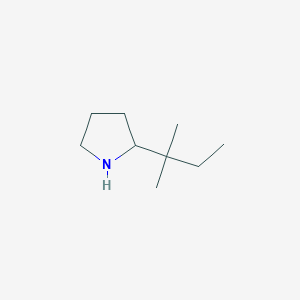
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)
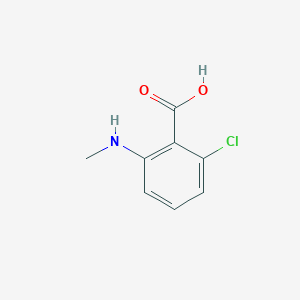
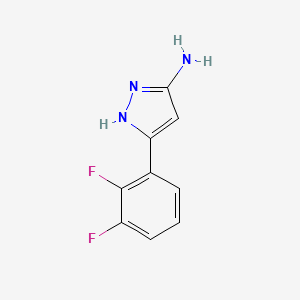
![6-Oxaspiro[2.5]octan-1-ylmethanamine](/img/structure/B1428828.png)
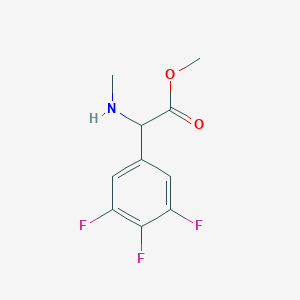
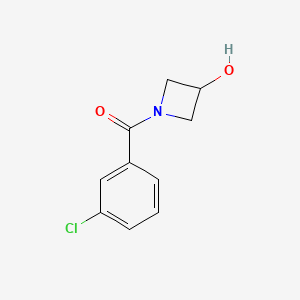
![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)
![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)
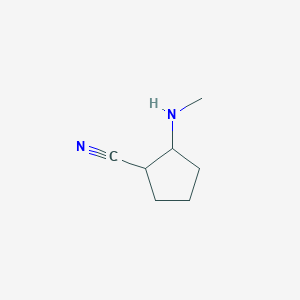
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)
![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
